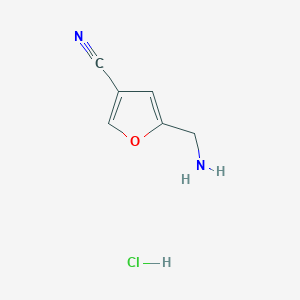![molecular formula C22H23N3NiO3 B1603998 Nickel(2+);2-[[[2-[(1-oxido-2-piperidin-1-ylethylidene)amino]phenyl]-phenylmethylidene]amino]acetate CAS No. 847654-17-5](/img/structure/B1603998.png)
Nickel(2+);2-[[[2-[(1-oxido-2-piperidin-1-ylethylidene)amino]phenyl]-phenylmethylidene]amino]acetate
Overview
Description
Scientific Research Applications
1. Photocatalytic Applications
- Summary of Application : NiO nanoparticles are used as photocatalysts for the photodegradation of organic pollutants under normal temperature and pressure conditions. This has applications in energy storage and environmental remediation .
- Methods of Application : The synthesis of NiO nanoparticles can be done through solid-phase, liquid-phase, and vapor-phase methods. Recently, microfluidic reactors have been used due to their thermal homogeneity and rapid heat transfer .
- Results or Outcomes : NiO nanoparticles exhibit higher reaction selectivity under solar-driven conditions, making them good candidates for photocatalysts .
2. Biomedical Applications
- Summary of Application : Spinel nickel ferrite (NiFe2O4) nanowhiskers have been synthesized for biomedical applications .
- Methods of Application : The nanowhiskers were synthesized using a simple and green method and were evaluated using various techniques such as X-ray diffraction analysis, transmission electron microscopy, scanning electron microscopy, and X-ray energy diffraction spectroscopy .
- Results or Outcomes : The prepared nanowhiskers significantly reduced the survival of Leishmania major promastigotes, at a concentration of 500 μg/mL; the survival of promastigotes was reduced to ≃ 26% .
3. Catalysis
- Summary of Application : Nickel nanoparticles (NiNPs) have unique magnetic, chemical, and physical properties, making them useful in various technological fields such as catalysis .
- Methods of Application : NiNPs are synthesized by various methods for research and commercial applications. The synthesis techniques include top-down, bottom-up, and hybrids of top-down and bottom-up protocols including solvothermal, physical, and chemical approaches .
- Results or Outcomes : NiNPs have great potential as a catalyst in reactions and propellant and sintering additive in coatings, plastics, and fibers .
4. Battery Manufacture
- Summary of Application : NiNPs are used in the manufacture of batteries due to their unique electrical conductivity .
- Methods of Application : NiNPs can be used as nanofluids in high purity, ultra-high purity, passivated, coated, and distributed forms .
- Results or Outcomes : The use of NiNPs in battery manufacture enhances the performance and efficiency of the batteries .
5. High-Temperature Applications
- Summary of Application : Nickel aluminides have desirable properties for use in high-temperature applications .
- Methods of Application : Methods of production from the past, such as ingot metallurgy and investment casting and melting are addressed, and developments in powder metallurgy-based production methods are introduced .
- Results or Outcomes : Nickel aluminides have certain desirable qualities, but for almost a decade in the 1990s, those benefits were overshadowed by the challenges of processing and machining at room temperature .
6. Supercapacitors
- Summary of Application : Nickel-based composite materials are used in the development of supercapacitors .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the nickel-based composite materials are incorporated into the supercapacitor during its manufacture .
- Results or Outcomes : The use of nickel-based composite materials in supercapacitors can enhance their performance and efficiency .
7. Gas Sensors
- Summary of Application : Nickel-based compounds have been used in the development of gas sensors .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the nickel-based compounds are incorporated into the sensor during its manufacture .
- Results or Outcomes : The use of nickel-based compounds in gas sensors can enhance their performance and efficiency .
8. Dye-Sensitized Solar Cells
- Summary of Application : Nickel nanoparticles (NiNPs) have been used in the fabrication of dye-sensitized solar cells .
- Methods of Application : NiNPs are synthesized by various methods for research and commercial applications. The synthesis techniques include top-down, bottom-up, and hybrids of top-down and bottom-up protocols including solvothermal, physical, and chemical approaches .
- Results or Outcomes : The use of NiNPs in the fabrication of dye-sensitized solar cells enhances their performance and efficiency .
9. Textile Incorporation
- Summary of Application : NiNPs have been incorporated in textiles .
- Methods of Application : NiNPs can be used as nanofluids in high purity, ultra-high purity, passivated, coated, and distributed forms .
- Results or Outcomes : The incorporation of NiNPs in textiles enhances their properties .
10. Catalytic Processes
- Summary of Application : Nickel is often seen in complex compounds, especially as a square-planar or octahedral complexes. These complexes have applications in various catalytic processes .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the nickel-based compounds are incorporated into the catalyst during its manufacture .
- Results or Outcomes : The use of nickel-based compounds in catalytic processes can enhance their performance and efficiency .
11. Fertilizers
- Summary of Application : Nickel compounds are used in the production of fertilizers .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the nickel compounds are incorporated into the fertilizer during its manufacture .
- Results or Outcomes : The use of nickel compounds in fertilizers can enhance their performance and efficiency .
12. Pigments
- Summary of Application : Nickel compounds are used in the production of pigments .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the nickel compounds are incorporated into the pigment during its manufacture .
- Results or Outcomes : The use of nickel compounds in pigments can enhance their performance and efficiency .
properties
IUPAC Name |
nickel(2+);2-[[[2-[(1-oxido-2-piperidin-1-ylethylidene)amino]phenyl]-phenylmethylidene]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3.Ni/c26-20(16-25-13-7-2-8-14-25)24-19-12-6-5-11-18(19)22(23-15-21(27)28)17-9-3-1-4-10-17;/h1,3-6,9-12H,2,7-8,13-16H2,(H,24,26)(H,27,28);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBYDZLSGCSGEK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=NC2=CC=CC=C2C(=NCC(=O)[O-])C3=CC=CC=C3)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3NiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649403 | |
| Record name | Nickel(2+) {(E)-[(2-{(Z)-[1-oxidanidyl-2-(piperidin-1-yl)ethylidene]amino}phenyl)(phenyl)methylidene]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(2+);2-[[[2-[(1-oxido-2-piperidin-1-ylethylidene)amino]phenyl]-phenylmethylidene]amino]acetate | |
CAS RN |
847654-17-5 | |
| Record name | Nickel(2+) {(E)-[(2-{(Z)-[1-oxidanidyl-2-(piperidin-1-yl)ethylidene]amino}phenyl)(phenyl)methylidene]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)




![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)



![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)

![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)

